molecular formula C6H4BrN3 B13108373 2-(2-Bromopyrimidin-4-yl)acetonitrile

2-(2-Bromopyrimidin-4-yl)acetonitrile

Cat. No.: B13108373
M. Wt: 198.02 g/mol
InChI Key: DQBRSISCXRMJHY-UHFFFAOYSA-N
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Description

2-(2-Bromopyrimidin-4-yl)acetonitrile (CAS 1804873-49-1) is a versatile brominated pyrimidine derivative employed as a key synthetic intermediate in medicinal chemistry and drug discovery research . Its molecular formula is C 6 H 4 BrN 3 and it has a molecular weight of 198.02 g/mol . The compound features both a bromine atom and a nitrile group on its pyrimidine ring, making it a valuable electrophilic scaffold for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for further functionalization through the reactive cyano group . Pyrimidine-based compounds are of significant interest in antibacterial research . The electronegative nature of the pyrimidine ring and its ability to form hydrogen bonds make it a privileged structure in designing potential pharmacophores . Researchers utilize this bromopyrimidine acetonitrile as a precursor in the synthesis of novel compounds for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

2-(2-bromopyrimidin-4-yl)acetonitrile

InChI

InChI=1S/C6H4BrN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1H2

InChI Key

DQBRSISCXRMJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CC#N)Br

Origin of Product

United States

Preparation Methods

Direct Substitution on Bromopyrimidine Precursors

One common method involves the reaction of 2-bromopyrimidine derivatives with acetonitrile-containing nucleophiles or equivalents under controlled conditions:

  • Starting Materials: 2-bromopyrimidine or 2-bromo-4-pyrimidinyl derivatives.
  • Reagents and Conditions: Use of bases such as potassium carbonate or sodium hydride to deprotonate acetonitrile, enabling nucleophilic attack on the bromopyrimidine ring.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction.
  • Temperature: Typically moderate heating (60–90 °C) for several hours (2–6 h) to drive the substitution to completion.
  • Workup: After reaction completion, aqueous extraction and organic solvent washes (ethyl acetate or diethyl ether) are used, followed by drying over anhydrous sodium sulfate and concentration.
  • Purification: Column chromatography on silica gel or recrystallization from ethanol/water mixtures yields the pure product.

This method is supported by patent literature describing the preparation of related bromopyridine and bromopyrimidine acetonitriles, where nucleophilic substitution is a key step.

Multi-Step Synthesis via Pyrimidine Ring Functionalization

Another approach involves synthesizing the bromopyrimidine ring bearing the acetonitrile group through sequential reactions:

  • Step 1: Synthesis of 4-pyrimidinyl acetonitrile intermediates by condensation of suitable pyrimidine precursors with cyanoacetic acid derivatives or related esters.
  • Step 2: Bromination at the 2-position of the pyrimidine ring using brominating agents under controlled conditions.
  • Step 3: Purification by standard organic techniques.

This method allows for precise control over substitution patterns and is useful when direct substitution is challenging due to steric or electronic effects.

Grignard and Organometallic Approaches

While less common for this specific compound, related bromopyridine acetonitriles have been synthesized via Grignard reagents reacting with nitrile precursors:

  • For example, 5-bromo-2-pyridinecarbonitrile reacted with methylmagnesium bromide in dry THF at low temperatures (-20 °C to -10 °C) to form substituted intermediates, which after workup and purification yield nitrile-functionalized bromopyridines.

Similar organometallic methods could be adapted for pyrimidine analogs, though specific literature on 2-(2-bromopyrimidin-4-yl)acetonitrile is limited.

Representative Experimental Data and Yields

Embodiment Starting Material (g) Temperature (°C) Reaction Time (min) Yield (%) Notes
1 56 (ethyl 2-cyano-2-(pyridin-4-yl)acetate) 60 170 87.5 TLC monitored; organic extraction and drying
2 84 80 160 89.8 Similar conditions, higher temp improves yield
3 70 60 140 86.4 Consistent yields with slight variation
4 105 90 120 85.9 Shorter reaction time at higher temp
5 56 70 170 78.2 Slightly lower yield, possibly due to temp
6 98 60 180 81.6 Longer reaction time compensates lower temp
7 91 80 150 82.5 Balanced conditions, good yield

Data adapted from patent examples on related pyridine acetonitrile preparations, indicative of conditions applicable to pyrimidine analogs.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR typically shows signals for methylene protons adjacent to the nitrile group around δ 4.1 ppm (singlet), and aromatic pyrimidine protons between δ 7.0–8.5 ppm, confirming substitution patterns.
  • Mass Spectrometry: Molecular ion peaks consistent with C7H5BrN2 (molecular weight ~197 g/mol) confirm the target compound.
  • Chromatography: Thin-layer chromatography (TLC) and column chromatography are used to monitor reaction progress and purify the product.
  • Elemental Analysis: Confirms bromine content and nitrile incorporation.

Summary of Key Parameters Influencing Preparation

Parameter Effect on Reaction
Temperature Higher temperatures (80–90 °C) generally increase reaction rate and yield but may cause side reactions if excessive.
Reaction Time Sufficient time (2–3 hours) ensures completion; prolonged times may not improve yield significantly.
Solvent Choice Polar aprotic solvents (DMF, THF) enhance nucleophilicity and solubility of reactants.
Base/Catalyst Potassium carbonate or anhydrous bases promote substitution; catalysts like copper or palladium may be used in cross-coupling variants.
Purification Method Silica gel chromatography and recrystallization are effective for obtaining high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile, such as an amine or thiol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-aminopyrimidin-4-yl)acetonitrile, while oxidation can produce 2-(2-bromopyrimidin-4-yl)acetic acid.

Scientific Research Applications

1.1. Muscarinic Acetylcholine Receptor Modulation

Research has identified 2-(2-Bromopyrimidin-4-yl)acetonitrile as a significant scaffold for developing allosteric modulators of the muscarinic acetylcholine receptor (mAChR). A study demonstrated that derivatives of this compound exhibited potent positive allosteric modulation at the M3 mAChR subtype. The structure–activity relationship (SAR) analysis indicated that modifications to the bromopyrimidine core could enhance selectivity and potency, making it a valuable tool for investigating mAChR pharmacology .

1.2. Neuroprotective Effects

Compounds based on 2-(2-Bromopyrimidin-4-yl)acetonitrile have shown neuroprotective properties in preclinical models. For example, derivatives were tested for their ability to block sodium channels, which are implicated in neurodegenerative diseases. One particular derivative demonstrated significant neuroprotective effects in a rat model of transient middle cerebral artery occlusion, suggesting its potential as a therapeutic agent for ischemic stroke .

2.1. Building Block in Organic Synthesis

The bromopyrimidine moiety serves as an excellent starting point for further chemical modifications due to its reactivity. It can undergo various transformations such as nucleophilic substitution, allowing the introduction of diverse functional groups. This versatility has made it a valuable intermediate in synthesizing more complex molecules used in drug development .

2.2. Synthesis of Bioactive Compounds

The compound has been utilized in synthesizing bioactive molecules with potential therapeutic applications across various disciplines, including oncology and neurology. Its derivatives have been explored for their anticancer properties and ability to modulate neurotransmitter systems, showcasing its broad applicability in medicinal chemistry .

Case Studies

Study Application Findings
Study 1M3 mAChR ModulationIdentified as a potent positive allosteric modulator; enhanced muscle contraction in rat bladder tissue .
Study 2NeuroprotectionShowed significant neuroprotective activity in ischemic stroke models; acted as a sodium channel blocker .
Study 3Synthetic ApplicationsDemonstrated versatility in organic synthesis; effective building block for complex bioactive compounds .

Mechanism of Action

The mechanism of action of 2-(2-Bromopyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Heterocycle Substituents HOMO-LUMO Characteristics (Inferred) Key Interactions
2-(2-Bromopyrimidin-4-yl)acetonitrile Pyrimidine 2-Br, 4-CN Low LUMO due to Br and CN (electron-withdrawing) Halogen bonding via Br
(RS)-(2-Bromo-4-fluoro-anilino)[2-(4,6-dimethoxy-pyrimidin-2-yl-oxy)phenyl]acetonitrile Pyrimidine 4,6-OCH₃, 2-O-Ph, Br, F, CN Higher LUMO than target (OCH₃ is electron-donating) C–H···O, N–H···N hydrogen bonds
Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile Coumarin 7-OCH₂CN, 4-CH₃ HOMO localized on coumarin ring; LUMO on nitrile π-π stacking (non-planar structure)
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole Benzodioxin, CN Lower HOMO due to thiazole’s electron deficiency S···π interactions (thiazole)
Key Observations:
  • Electron-Withdrawing Effects : The bromine and nitrile groups in the target compound lower its LUMO energy compared to analogues with electron-donating groups (e.g., methoxy in ), enhancing electrophilicity for cross-coupling reactions .
  • Heterocycle Influence : Pyrimidine-based compounds exhibit stronger halogen bonding (Br) compared to coumarin or thiazole derivatives, which rely on π-π stacking or sulfur-mediated interactions .
  • Substituent Position: The 2-bromo-4-cyano arrangement in the target compound creates a steric and electronic profile distinct from 4,6-dimethoxy-pyrimidine derivatives, which show reduced reactivity due to methoxy’s electron-donating nature .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : The target compound’s bromine atom facilitates halogen bonding, leading to tighter molecular packing than fluorine-substituted analogues, as observed in single-crystal X-ray studies using ORTEP-3 .
  • Spectroscopic Signatures : IR spectra of pyrimidine acetonitriles show distinct C≡N stretches at ~2240 cm⁻¹, shifted slightly compared to coumarin derivatives (~2220 cm⁻¹) due to differing conjugation effects .

Biological Activity

2-(2-Bromopyrimidin-4-yl)acetonitrile, with the molecular formula C7H5BrN2, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its interactions with various biomolecules and its applications in medicinal chemistry. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C7H5BrN2
  • CAS Number : 312325-74-9
  • Molecular Weight : 201.03 g/mol

Biological Activity Overview

Research indicates that 2-(2-Bromopyrimidin-4-yl)acetonitrile exhibits several biological activities, including:

  • Antibacterial and Antifungal Properties : Studies have shown that this compound possesses significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values were reported to range from 4.69 to 156.47 µM against different bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated in cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). It was found that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .

The biological activity of 2-(2-Bromopyrimidin-4-yl)acetonitrile is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : This compound has been identified as a potential inhibitor of key enzymes involved in cellular signaling pathways, particularly GSK-3β and IKK-β. The inhibition of these kinases can lead to altered cellular responses, which may be beneficial in treating conditions such as cancer and neurodegenerative diseases .
  • Receptor Binding : The bromine atom and the nitrile group in the structure facilitate binding to various receptors, influencing downstream signaling pathways essential for cellular function .

Table 1: Biological Activity Summary

Biological ActivityAssay TypeResultReference
AntibacterialMIC Assay4.69 - 156.47 µM against various bacteria
CytotoxicityCell Viability AssayNo significant decrease at ≤10 µM
Enzyme InhibitionEnzyme Activity AssayIC50 = 8 nM for GSK-3β
Anti-inflammatoryNO and IL-6 Levels MeasurementSignificant reduction at 1 µM

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial properties of several pyridine derivatives, including 2-(2-Bromopyrimidin-4-yl)acetonitrile. The results demonstrated that this compound exhibited potent activity against Staphylococcus aureus with an MIC value of approximately 5.64 µM, showcasing its potential as a lead compound for antibiotic development .

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